molecular formula C18H21NO5 B2744300 methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate CAS No. 1207030-08-7

methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate

Cat. No.: B2744300
CAS No.: 1207030-08-7
M. Wt: 331.368
InChI Key: ITBSCAOBBJWEIB-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate is a synthetically derived adamantane-based compound characterized by a rigid bicyclic adamantane core functionalized with a pyran-amido group at the 3-position and a methyl ester at the 1-position. This structural combination suggests applications in medicinal chemistry, particularly in targeting inflammation or oxidative stress pathways .

Properties

IUPAC Name

methyl 3-[(6-oxopyran-3-carbonyl)amino]adamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-23-16(22)17-5-11-4-12(6-17)8-18(7-11,10-17)19-15(21)13-2-3-14(20)24-9-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBSCAOBBJWEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=COC(=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate typically involves multi-step organic reactions. The adamantane core can be functionalized through various substitution reactions, followed by the introduction of the pyran ring via cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production rates and maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can be used to modify the pyran ring, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature, depending on the desired substitution.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine: Medically, the compound holds potential as a therapeutic agent. Its structural components can be modified to enhance its pharmacokinetic properties, making it a promising candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane core provides a rigid framework that facilitates binding to these targets, while the pyran ring and carboxamido group contribute to the compound’s overall binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Similarities and Conformational Analysis

Adamantane derivatives often exhibit synclinal conformations due to steric and electronic constraints. For example, 2-(adamantan-1-yl)-2-oxoethyl benzoates (e.g., compounds 2a–2r ) adopt synclinal conformations in crystal structures, with head-to-tail packing patterns (adamantane-to-phenyl interactions) . Methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate likely shares this conformational rigidity, though its pyran-amido substituent may introduce distinct intermolecular interactions compared to simpler benzoate esters.

Table 1: Structural Comparison of Adamantane Derivatives
Compound Name Substituents Conformation Packing Pattern
Methyl adamantane-1-carboxylate Methyl ester at C1 Synclinal Not reported
2-(Adamantan-1-yl)-2-oxoethyl benzoate Benzoate ester at C2 Synclinal Head-to-tail
Target compound Pyran-amido at C3, methyl ester at C1 Hypothesized synclinal Likely unique H-bonding

Functional Comparison: Antioxidant and Anti-Inflammatory Activities

Adamantane derivatives demonstrate diverse bioactivities. For instance:

  • Antioxidant activity : 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate (2c ) showed superior hydrogen peroxide radical scavenging (IC₅₀ ~12 µM) compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory activity : Nitrogen-containing derivatives (e.g., 2p , 2q , 2r ) inhibited protein denaturation by >80% at 100 µg/mL, outperforming diclofenac sodium .

However, experimental data for the target compound are lacking, necessitating extrapolation from structural analogues.

Table 2: Functional Comparison of Adamantane Derivatives
Compound Name Key Functional Groups Antioxidant Activity (IC₅₀) Anti-Inflammatory Activity (% Inhibition)
2-Chlorobenzoate (2c ) Chloro-substituted benzoate 12 µM ~50%
Pyridinecarboxylate (2r ) Pyridine ester Moderate 85%
Target compound Pyran-amido, methyl ester Hypothesized <10 µM Predicted >70%

Biological Activity

Methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

This compound possesses a complex structure characterized by an adamantane core, a pyran ring, and an amide functional group. This unique combination contributes to its diverse biological activities.

Property Details
IUPAC Name Methyl 3-[(6-oxopyran-3-carbonyl)amino]adamantane-1-carboxylate
CAS Number 1207030-08-7
Molecular Formula C₁₈H₂₁N₁O₅
Molecular Weight 331.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The adamantane structure provides a rigid framework that enhances binding affinity to these targets, while the pyran ring and carboxamido group facilitate specific interactions that may lead to:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation: Interaction with specific receptors could alter signaling pathways, contributing to its pharmacological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard methods such as the agar well diffusion technique.

Bacterial Strain Activity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Bacillus subtilisMild inhibition

The results suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated notable free radical scavenging ability, indicating its potential use in preventing oxidative stress-related diseases.

Case Study 1: Antibacterial Activity

A study conducted on synthesized analogues of this compound revealed that certain derivatives exhibited enhanced antibacterial properties compared to the parent compound. For instance, derivatives M2 and M3 showed stronger inhibition against resistant bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit urease and alpha-amylase enzymes. The results indicated that this compound effectively inhibited urease activity, which is crucial for treating conditions like urinary tract infections .

Future Research Directions

Further studies are necessary to fully elucidate the pharmacokinetics and mechanisms underlying the biological activities of this compound. Potential areas for future research include:

  • In Vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.
  • Structure–Activity Relationship (SAR) Studies: To identify key structural features responsible for biological activity.
  • Mechanistic Studies: To explore the detailed pathways through which this compound exerts its effects on cellular systems.

Q & A

Basic Research Question

The synthesis typically involves multi-step reactions starting with adamantane-1-carboxylic acid derivatives. A common approach includes:

  • Amide bond formation : Reacting adamantane-1-carboxylic acid with 2-oxo-2H-pyran-5-amine using coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) under nitrogen .
  • Esterification : Methylation of the carboxylic acid intermediate using methanol and catalytic sulfuric acid under reflux .

Q. Optimization strategies :

  • Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve amide coupling yields .
  • Temperature control : Maintain reactions at 0–5°C during coupling to minimize side reactions .

Q. Table 1: Key Reagents and Conditions

StepReagents/ConditionsYield Optimization Tips
Amide couplingHATU, DIPEA, DCM, 0°C → RTUse fresh coupling agents
EsterificationMeOH, H₂SO₄, reflux, 12hDry solvents to prevent hydrolysis

What analytical techniques are recommended for confirming the structural integrity of this compound?

Basic Research Question

A combination of spectroscopic and crystallographic methods is critical:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Verify adamantane core signals (δ 1.6–2.1 ppm for adamantane protons) and pyran-2-one carbonyl (δ 165–170 ppm) .
    • 2D NMR (HSQC, HMBC) : Confirm connectivity between the amide and pyran moieties .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 374.16) .
  • X-ray crystallography : Resolve spatial arrangement of the adamantane and pyran-2-one groups .

Q. Table 2: Analytical Data Benchmarks

TechniqueExpected Key SignalsReference
¹H NMRAdamantane CH₂: δ 1.6–2.1 ppm
IRC=O stretch: 1720 cm⁻¹ (ester), 1660 cm⁻¹ (amide)

How should researchers design experiments to investigate the compound's interaction with biological targets?

Advanced Research Question

Q. Experimental design considerations :

  • Target selection : Prioritize enzymes/receptors with known binding to adamantane derivatives (e.g., NMDA receptors, viral proteases) .
  • Assay types :
    • Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) .
    • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HEK293, HepG2) to assess viability .
  • Controls : Include positive controls (e.g., amantadine for adamantane-based bioactivity) .

Q. Data interpretation :

  • Dose-response curves : Fit data to Hill plots to calculate efficacy/potency .
  • Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Advanced Research Question

Common discrepancies arise from solvation effects, conformational flexibility, or assay variability. Mitigation strategies include:

  • MD simulations : Run 100-ns molecular dynamics trajectories to assess ligand-protein stability in explicit solvent .
  • Free energy calculations : Use MM/PBSA or FEP to refine binding affinity predictions .
  • Experimental replicates : Perform triplicate assays under standardized conditions (pH 7.4, 37°C) to reduce noise .

Case study : If computational models predict strong binding to a kinase but experimental IC₅₀ is weak:

  • Check protonation states : Adjust ligand charges (e.g., amide tautomerization) in docking simulations .
  • Assay interference : Test for compound aggregation using detergent (e.g., 0.01% Tween-20) .

What methodologies are suitable for studying the compound's stability under various environmental conditions?

Advanced Research Question

Q. Stability protocols :

  • Thermal stability : Perform TGA (thermogravimetric analysis) at 25–300°C to identify decomposition points .
  • Photodegradation : Expose to UV light (254 nm) and monitor degradation via HPLC .
  • Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C; quantify parent compound loss over 72h .

Q. Table 3: Stability Testing Conditions

ConditionParametersKey Metrics
Acidic hydrolysis0.1M HCl, 37°C, 24h% remaining (HPLC)
Oxidative stress3% H₂O₂, RT, 6hDegradation products (LC-MS)

Data analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

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